molecular formula C9H5BrO2 B2989370 7-BROMO-1-BENZOFURAN-2-CARBALDEHYDE CAS No. 1184915-60-3

7-BROMO-1-BENZOFURAN-2-CARBALDEHYDE

Cat. No.: B2989370
CAS No.: 1184915-60-3
M. Wt: 225.041
InChI Key: ULNDAYYMFZCYBA-UHFFFAOYSA-N
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Description

7-Bromo-1-benzofuran-2-carbaldehyde (CAS: Not explicitly provided in evidence) is a brominated benzofuran derivative featuring an aldehyde functional group at the 2-position and a bromine substituent at the 7-position of the fused aromatic ring system. The aldehyde group serves as a versatile intermediate for further functionalization, enabling applications in drug synthesis and material science.

Properties

IUPAC Name

7-bromo-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNDAYYMFZCYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184915-60-3
Record name 7-bromo-1-benzofuran-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-benzofuran-2-carbaldehyde typically involves the bromination of benzofuran derivatives. One common method includes the bromination of 1-benzofuran-2-carbaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction yields the desired brominated product with high specificity.

Industrial Production Methods

Industrial production of 7-bromo-1-benzofuran-2-carbaldehyde may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

Major Products Formed

    Substitution: Formation of 7-substituted benzofuran derivatives.

    Oxidation: Formation of 7-bromo-1-benzofuran-2-carboxylic acid.

    Reduction: Formation of 7-bromo-1-benzofuran-2-methanol.

Scientific Research Applications

7-Bromo-1-benzofuran-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-1-benzofuran-2-carbaldehyde is largely dependent on its chemical structure. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Positional Isomers: 5-Bromo vs. 7-Bromo Derivatives

The position of bromine significantly influences physicochemical and biological properties:

  • 5-Bromo-1-benzofuran-2-carbaldehyde (CAS: 23145-16-6): This positional isomer exhibits distinct electronic effects due to the bromine’s proximity to the aldehyde group.
  • 7-Bromo-1-benzofuran-2-carboxylic Acid (CAS: 550998-59-9): Replacing the aldehyde with a carboxylic acid increases polarity and hydrogen-bonding capacity, raising the melting point (370.9°C) and boiling point compared to the aldehyde. The carboxylic acid’s acidity (pKa ~2-3) contrasts with the aldehyde’s neutrality, impacting solubility and biological interactions .

Table 1: Key Properties of Brominated Benzofuran Derivatives

Compound Molecular Formula Molecular Weight Functional Group Bromine Position Melting Point (°C)
7-Bromo-1-benzofuran-2-carbaldehyde C₉H₅BrO₂ 225.04 (calc.) Aldehyde 7 Not reported
5-Bromo-1-benzofuran-2-carbaldehyde C₉H₅BrO₂ 225.04 (calc.) Aldehyde 5 Not reported
7-Bromo-1-benzofuran-2-carboxylic Acid C₉H₅BrO₃ 241.04 Carboxylic Acid 7 370.9

Functional Group Variants: Aldehyde vs. Carboxylic Acid

  • Reactivity : The aldehyde group in 7-bromo-1-benzofuran-2-carbaldehyde allows for condensation reactions (e.g., formation of Schiff bases), whereas the carboxylic acid in its analog is suited for amidation or esterification .
  • Pharmacological Potential: Carboxylic acid derivatives are often used as bioactive motifs (e.g., enzyme inhibitors), while aldehydes serve as intermediates for prodrugs or crosslinking agents .

Heterocyclic Analogs: Benzonorbornadienes

  • 7-Formylbenzonorbornadienes: Synthesized via benzyne cycloaddition, these compounds share a formyl group but feature a strained norbornadiene ring instead of a benzofuran. This structural difference confers higher reactivity in Diels-Alder reactions, unlike the more planar benzofuran system .

Biological Activity

7-Bromo-1-benzofuran-2-carbaldehyde is a compound belonging to the benzofuran family, characterized by its unique structure that combines a bromine atom and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, neuroprotective, and anticancer properties. This article explores the biological activity of 7-bromo-1-benzofuran-2-carbaldehyde, supported by data tables, case studies, and detailed research findings.

The molecular formula of 7-bromo-1-benzofuran-2-carbaldehyde is C9H7BrOC_9H_7BrO, with a molecular weight of approximately 225.04 g/mol. The compound appears as an orange solid with a melting point range of 129-130 °C, indicating stability under standard conditions. Its structure allows for significant reactivity and interactions with various biological targets.

The mechanism of action for 7-bromo-1-benzofuran-2-carbaldehyde involves its interaction with specific molecular targets, primarily through enzyme inhibition and receptor binding. The bromine atom enhances the compound's binding affinity, while the aldehyde group contributes to its reactivity in biological systems. Studies suggest that benzofuran derivatives can influence various biochemical pathways, leading to effects such as:

  • Antimicrobial Activity : Inhibition of bacterial growth.
  • Neuroprotective Effects : Protection against neuronal cell damage.
  • Anticancer Properties : Induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that introducing a bromine atom into the benzofuran structure can enhance its antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
7-Bromo-1-benzofuran-2-carbaldehyde1015
Benzofuran derivative A512
Benzofuran derivative B2025

Note: MIC = Minimum Inhibitory Concentration

Neuroprotective Effects

Studies have also highlighted the neuroprotective potential of benzofuran derivatives. For example, specific analogs demonstrated considerable protection against NMDA-induced excitotoxic damage in neuronal cell cultures.

Case Study: Neuroprotective Activity

In a study assessing various derivatives, compound 1f (with a -CH3 substitution) exhibited potent neuroprotective effects comparable to memantine, an established NMDA antagonist. This suggests that structural modifications can significantly influence neuroprotective efficacy.

Anticancer Properties

Benzofuran derivatives have shown promising anticancer activities in various studies. The presence of specific functional groups has been linked to enhanced cytotoxicity against cancer cell lines.

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

CompoundIC50 (µM) against EAC Cells
7-Bromo-1-benzofuran-2-carbaldehyde15
Benzofuran derivative C25
Benzofuran derivative D30

Note: IC50 = Concentration required to inhibit cell growth by 50%

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural features. Research has shown that:

  • Bromine Substitution : Enhances antimicrobial and anticancer activities.
  • Aldehyde Group : Contributes to reactivity and interaction with biological targets.
  • Hydroxyl or Methyl Substituents : Can improve neuroprotective effects.

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